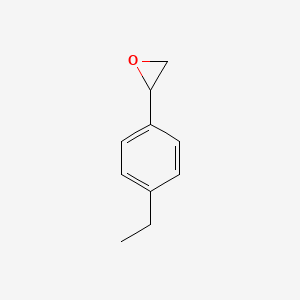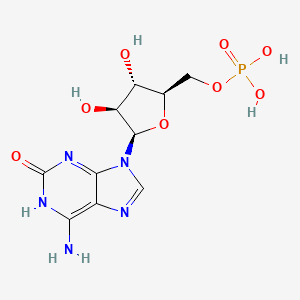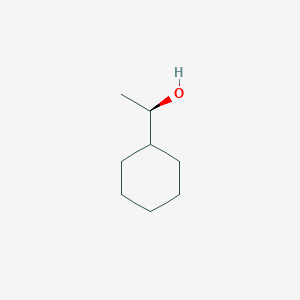
2-(4-Ethylphenyl)oxirane
Overview
Description
2-(4-Ethylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity due to the strained ring structure, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Ethylphenyl)oxirane can be synthesized through the epoxidation of 4-ethylstyrene. The reaction typically involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid, under mild conditions. The reaction proceeds via the formation of an epoxide ring from the alkene group in 4-ethylstyrene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Peroxyacids, such as meta-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted products: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Ethylphenyl)oxirane is utilized in various scientific research areas due to its reactivity and versatility:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Utilized in the production of epoxy resins and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening reaction, forming various products depending on the nucleophile and reaction conditions. The molecular targets include the carbon atoms of the epoxide ring, and the pathways involve nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Styrene oxide: Similar in structure but lacks the ethyl group.
Phenyl oxirane: Similar but without the ethyl substitution on the phenyl ring.
Uniqueness: 2-(4-Ethylphenyl)oxirane is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-(4-ethylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZUMVNATYKTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438811 | |
| Record name | 2-(4-ethylphenyl)-oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169272-14-4 | |
| Record name | 2-(4-ethylphenyl)-oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)











